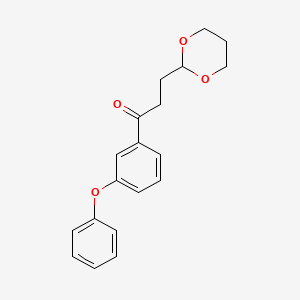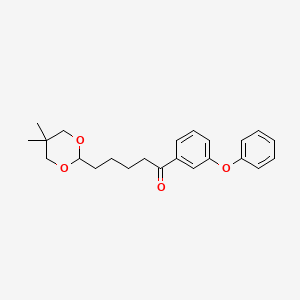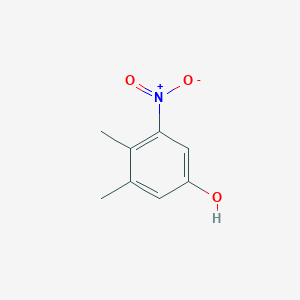
3,4-Dimethyl-5-nitrophenol
説明
Synthesis Analysis
The synthesis of nitrophenol compounds involves a series of steps. A method described in a patent involves synthesizing 2-(phenoxy)pyridine from phenol compounds, then sequentially adding 2-(phenoxy)pyridine, a catalyst, a nitrating reagent, an oxidant, and an organic solvent into a sealed pressure container. The mixture is heated and reacted for 10-50 hours to obtain 2-(2-nitrophenyl)oxy pyridine, which is then treated to obtain o-nitrophenol .
Molecular Structure Analysis
The molecular formula of “3,5-Dimethyl-4-nitrophenol” is C8H9NO3 . It has an average mass of 167.162 Da and a monoisotopic mass of 167.058243 Da .
Chemical Reactions Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
Physical And Chemical Properties Analysis
“3,5-Dimethyl-4-nitrophenol” is a solid at room temperature . It has a low solubility in water but is soluble in organic solvents like ethanol .
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Processes : 3,4-Dimethyl-5-nitrophenol and its derivatives are synthesized via direct nitration and other chemical processes. For instance, 4,5-Dimethyl-2-nitrophenol was synthesized with a yield of 30.3% using a mass ratio of 3,4-dimethylphenol to nitric acid of 1∶1.2 (Xi, 2008).
- Crystal Structure Characterization : The crystal structure of these compounds, including their nitro-position, is characterized and analyzed. The UV-Vis spectra of these compounds are compared to those of their precursors to understand structural changes (Xi, 2008).
Environmental and Bioremediation Studies
- Biodegradation in Environmental Cleanup : Certain derivatives of 3,4-Dimethyl-5-nitrophenol are key in the biodegradation of pollutants. For example, Ralstonia sp. SJ98 can utilize 3-methyl-4-nitrophenol as a carbon source, indicating its potential in bioremediation (Bhushan et al., 2000).
- Role in Treatment of Industrial Effluents : Substituted phenols like 3,4-Dimethyl-5-nitrophenol are major constituents in wastewater from various industrial sources. Their biodegradation is critical due to their toxicity to humans and aquatic life (Tomei & Annesini, 2008).
Chemical Industry Applications
- Use in Chemical Synthesis : These compounds are used in the chemical industry for various synthesis processes. For example, 3-methyl-4-nitrophenol is used as a basic compound in synthesis (Nehéz et al., 1985).
Advanced Material Research
- Development of Nonlinear Optical Materials : Compounds involving nitrophenol structures are investigated for their potential in nonlinear optical (NLO) applications. Studies on various derivatives, like 4-(dimethylamino)benzaldehyde 4-nitrophenol, have been conducted to explore their photophysical and nonlinear optical properties for potential use in opto-electronic applications (Karthick et al., 2019).
Toxicology and Health Safety Research
- Studying Toxicological Effects : The toxic effects of derivatives of 3,4-Dimethyl-5-nitrophenol are studied to understand their impact on biological systems. For example, the mutagenic effect of 3-methyl-4-nitrophenol on somatic cells of mice was investigated to assess potential health risks (Nehéz et al., 1985).
Environmental Toxicology
- Impact on Anaerobic Systems : Research on the toxicity of derivatives like 4-nitrophenol in anaerobic biodegradable systems helps in understanding their environmental impact and role in wastewater treatment processes (O'Connor & Young, 1989).
Safety And Hazards
特性
IUPAC Name |
3,4-dimethyl-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQSKINMCHAPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646802 | |
| Record name | 3,4-Dimethyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5-nitrophenol | |
CAS RN |
65151-58-8 | |
| Record name | Phenol, 3,4-dimethyl-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65151-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



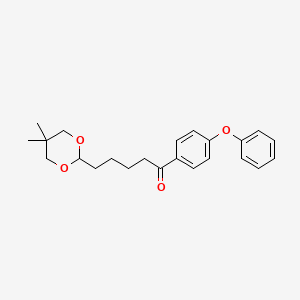
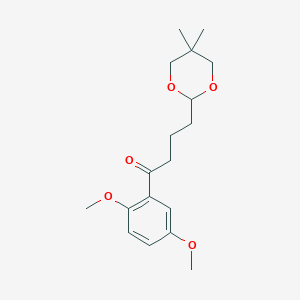
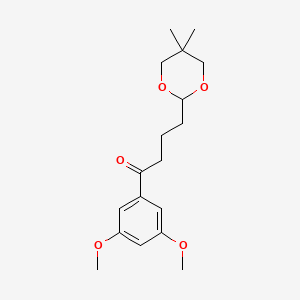
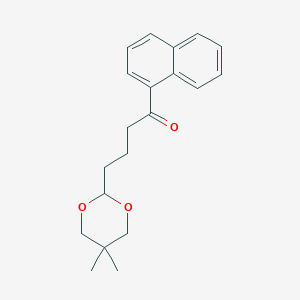
![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)
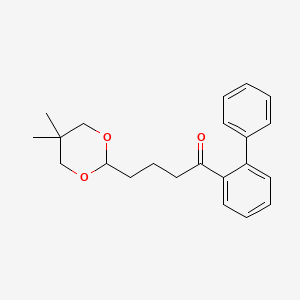
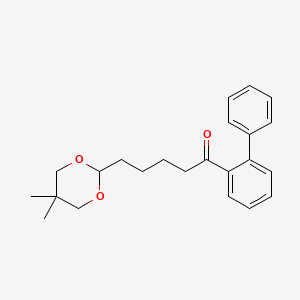
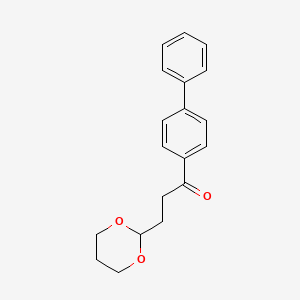
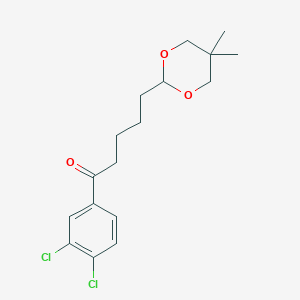
![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)
![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)
